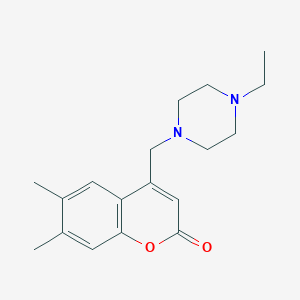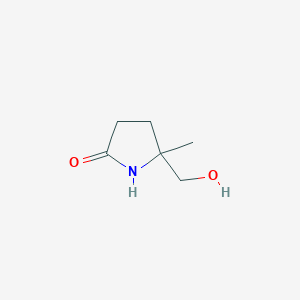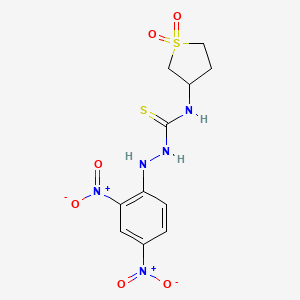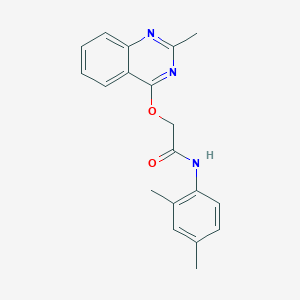
4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a chemical compound with a molecular formula of C14H23N3 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular weight of 233.35 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticholinesterase Activity
4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one has been studied for its potential in synthesizing compounds with anticholinesterase activity. A study describes the synthesis of related compounds and their inhibitory activity against butyrylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's (Filippova et al., 2019).
Antimicrobial Activity
Another area of research involves the compound's antimicrobial properties. A study synthesized novel derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. This indicates the compound's potential in developing new antimicrobial agents (Mandala et al., 2013).
Thiazolidinone Derivatives as Antimicrobial Agents
Research has also been conducted on the synthesis of thiazolidinone derivatives involving a similar compound. These derivatives were evaluated for their antimicrobial activity, broadening the scope of applications in battling infections (Patel et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been analyzed to understand their chemical properties better. Such studies are crucial for designing drugs with optimized efficacy and reduced side effects (Manolov et al., 2008).
Synthesis of 4H-pyran Derivatives
Research has been conducted on using related compounds as catalysts for synthesizing a range of 4H-pyran derivatives. This indicates the compound's utility in synthesizing diverse chemical structures, which could have various pharmacological applications (Niknam et al., 2013).
Antioxidant Properties
Studies have also been focused on evaluating the antioxidant properties of derivatives of similar compounds. Antioxidants play a crucial role in preventing oxidative stress-related diseases, indicating the potential therapeutic applications of these compounds (Stanchev et al., 2009).
Phosphonic Analogues
Research into creating phosphonic analogues of chromone, involving compounds similar to this compound, has also been conducted. These analogues have potential applications in various chemical and pharmaceutical fields (Elż & Slawomir, 1999).
Antioxidative and Anti-inflammatory Agents
A study on intertidal red seaweed led to the discovery of 2H-chromenyl derivatives with significant antioxidative and anti-inflammatory activities. These findings open up possibilities for these compounds in treating inflammatory diseases (Antony & Chakraborty, 2020).
Eigenschaften
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYRSEYAPVDKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)







![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)

![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![3-methyl-5-[(E)-(4-methylpiperazino)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2639372.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
